Cy3 azide
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C33H43ClN6O |
|---|---|
Molecular Weight |
575.2 g/mol |
IUPAC Name |
N-(3-azidopropyl)-6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C33H42N6O.ClH/c1-32(2)25-15-8-10-17-27(25)38(5)29(32)19-13-20-30-33(3,4)26-16-9-11-18-28(26)39(30)24-12-6-7-21-31(40)35-22-14-23-36-37-34;/h8-11,13,15-20H,6-7,12,14,21-24H2,1-5H3;1H |
InChI Key |
JWFYJJIXFMMPNH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for Cy3 Azide
Strategic Design and Synthesis of Cy3 Azide (B81097) Analogs
The strategic design and synthesis of Cy3 azide analogs involve modifications to the core cyanine (B1664457) structure or the azide-containing linker to tune their spectral properties, reactivity, or solubility. Cy3 dyes generally consist of two heterocyclic rings containing nitrogen centers linked by a conjugated chain of methine groups researchgate.net. The length of this methine chain influences the fluorescence range researchgate.net. Cy3, with three methine groups, emits visible light researchgate.net. Analogs like Cy3.5, which differ in structure by the number of carbons in the conjugated chain, are also available and exhibit distinct spectral characteristics uva.nlglenresearch.com.
Synthesis of this compound typically involves functionalizing a Cy3 core with an azide group. One method involves reacting a Cy3 succinimidyl ester with an amino-azide compound. For instance, Cy3 succinimidyl ester can be reacted with 1-amino-11-azido-3,6,9-trioxaundecane (B1666428) in a basic buffer to yield Cy3-Azide escholarship.org. The resulting product can be purified using techniques like C18 HPLC escholarship.org.
Another approach involves incorporating the azide function into a linker attached to the Cy3 core. For example, a trifluoroacetamide (B147638) group can be deprotected under alkaline conditions and then coupled with a sulfo-Cy3 NHS ester d-nb.info. Subsequently, an azide group can be reduced to an amine using a reducing agent like TCEP, allowing for the introduction of a second label d-nb.info.
Development of Water-Soluble this compound Derivatives for Biological Applications
Enhancing the water solubility of this compound is crucial for its application in biological systems, where reactions often occur in aqueous environments. Non-sulfonated this compound typically requires organic co-solvents like DMF, DMSO, or DCM for efficient labeling in water broadpharm.comantibodies.com. To address this, water-soluble derivatives have been developed, primarily through the introduction of sulfonate groups.
Sulfo-Cy3 azide is a notable water-soluble derivative containing sulfonate groups medchemexpress.comlumiprobe.comapexbt.com. These sulfonate groups not only improve solubility but also help reduce fluorescence quenching that can arise from dye-dye interactions apexbt.com. This allows click chemistry reactions to be carried out in pure water without the need for organic co-solvents, making it ideal for labeling sensitive molecules, including proteins and intact biological objects medchemexpress.comlumiprobe.comapexbt.com.
Another example of a water-soluble derivative is Sulfo-Cy3-Methyltetrazine, which contains a methyltetrazine moiety for coupling with trans-cyclooctenes cenmed.com. This derivative is also highly water-soluble due to the sulfonate groups cenmed.com.
The development of water-soluble cyanine dyes, including Cy3 derivatives, often involves incorporating chemically compatible reactive functional groups that allow their use as labels, tags, and probes in biological systems researchgate.net. Strategies can include optimizing purification methods by leveraging the pH- and functional group-dependent solubility of the dyes researchgate.net.
Rational Design of Linker Chemistries for this compound Functionalization
The design of linkers is critical for conjugating this compound to biomolecules while maintaining the functional integrity of both the dye and the biomolecule. Linkers connect the this compound moiety to the target molecule and can influence the solubility, flexibility, and reactivity of the conjugate.
This compound is a click chemistry reagent, meaning its azide group readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups broadpharm.commedchemexpress.commedchemexpress.comtenovapharma.comtenovapharma.com. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups broadpharm.commedchemexpress.commedchemexpress.com. These reactions form a stable triazole linkage tenovapharma.comtenovapharma.com.
The choice of linker depends on the target molecule and the desired application. For instance, PEG-based linkers are often used to improve the solubility and reduce non-specific binding of the labeled molecule broadpharm.com. Examples include Cy5-PEG3-azide and Cy5-PEG5-azide, suggesting the use of PEG linkers with cyanine dyes broadpharm.com.
Linkers can also be designed to incorporate other functionalities. For example, a trifunctional linker has been developed for palmitoylation and peptide and protein localization in biological membranes, which could potentially be adapted for use with this compound medchemexpress.com. Dinitroimidazoles have also been explored as bifunctional bioconjugation reagents for protein functionalization medchemexpress.com.
The azide group in this compound serves as a reactive center for forming covalent bonds with complementary groups like alkynes google.com. These linkages can be based on various chemistries, including triazole formation via click chemistry google.com.
Mechanistic and Methodological Paradigms of Bioorthogonal Click Chemistry with Cy3 Azide
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cy3 Azide (B81097) Conjugation
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely applied click reaction known for its relatively fast kinetics and high efficiency, forming a stable 1,4-disubstituted 1,2,3-triazole product from an azide and a terminal alkyne interchim.frmdpi.comorganic-chemistry.org. Cy3 azide can readily react with terminal alkynes via this copper(I)-catalyzed process, enabling fluorescent visualization abpbio.comabpbio.com. The reaction is typically conducted under mild, aqueous conditions and is tolerant of a broad range of functional groups interchim.frorganic-chemistry.org.
Kinetic Evaluation and Optimization of CuAAC Reaction Parameters
The efficiency of CuAAC reactions is highly dependent on the presence of copper(I) ions as a catalyst jenabioscience.com. The reaction involves the formation of a copper acetylide, which then coordinates with the azide organic-chemistry.org. While the thermal Huisgen 1,3-dipolar cycloaddition is slow and can produce regioisomers, the copper-catalyzed version is significantly accelerated (by 107 to 108 times) and specifically yields the 1,4-disubstituted triazole organic-chemistry.orgnih.gov.
Optimization of CuAAC reaction parameters is critical for achieving high efficiency and yield. Key parameters include the copper source, the concentration of the reducing agent (commonly sodium ascorbate), the presence and type of copper-stabilizing ligands, and the stoichiometry of the reactants jenabioscience.comescholarship.orgnih.gov. For instance, using a mixture of a copper(II) salt (like CuSO4) and a reducing agent generates the active copper(I) species in situ jenabioscience.comnih.gov. Copper-stabilizing ligands, such as THPTA, are often employed to enhance reaction kinetics and improve the stability of copper(I) jenabioscience.comnih.gov. The concentration and ratio of CuSO4 to the ligand are critical for reaction efficiency jenabioscience.com. Studies have shown that increasing the concentration of both the ligand (THPTA) and copper can increase the reaction rate acs.org. The choice of solvent and buffer can also influence reaction kinetics and product stability acs.orgnih.gov.
Research findings highlight the impact of various factors on CuAAC kinetics:
The copper ligand and anion can significantly affect reaction kinetics researchgate.net.
Chelating azides, designed with an internal copper-chelating system, have shown outstanding performance in accelerating CuAAC, with observed rate constants as high as 1300 M−1·s−1 mdpi.com.
The ratio of copper to the reductant (sodium ascorbate (B8700270) or glutathione) influences reaction kinetics and the rate of bioconjugate degradation acs.orgnih.gov.
Optimal conditions for CuAAC with small molecule coupling may differ from those required for modifying larger substrates like quantum dots escholarship.orgescholarship.org.
Data on the influence of ligand concentration on CuAAC reaction rate:
| [THPTA] (µM) | [Cu(OAc)₂] (µM) | Relative Reaction Rate Increase |
| 50 | 10 | Baseline |
| 100 | 20 | Increased |
Based on findings suggesting increased reaction rate with higher ligand and copper concentrations acs.org. Specific quantitative data for this compound under these exact conditions was not available in the search results, but the trend is representative of CuAAC optimization principles.
Strategies for Mitigating Copper-Induced Toxicity in Cellular and In Vivo Systems
A significant limitation of CuAAC for applications in living systems is the inherent cytotoxicity of copper ions mdpi.comnih.govrsc.orgresearchgate.netnih.gov. Copper ions can generate reactive oxygen species and interfere with cellular processes, restricting the use of CuAAC primarily to fixed cells or in vitro applications where toxicity is not a concern researchgate.netpnas.org.
Several strategies have been developed to mitigate copper-induced toxicity and enable CuAAC in cellular and even in vivo settings:
Using copper-chelating ligands: Ligands such as THPTA, TBTA, BTTP, and BTTAA can stabilize copper(I), reduce its reactivity with biological molecules, and protect cells from oxidative damage mdpi.comnih.govresearchgate.netnih.govaatbio.com. Some ligands, like l-histidine, have shown lower toxicity compared to others mdpi.com.
Developing chelating azides: Azides designed with built-in copper-chelating moieties can reduce the need for high concentrations of external copper catalyst mdpi.comaatbio.com. This approach can enhance reaction efficiency while potentially lowering toxicity mdpi.comaatbio.com.
Optimizing reaction conditions: Careful control of copper concentration, reaction time, and the presence of protective additives can minimize toxic effects jenabioscience.comnih.govresearchgate.net. Using lower copper loadings while maintaining fast kinetics is an area of research acs.org.
Targeting cell surface labeling: By incorporating negatively charged functional groups into Cu(I)-coordinating ligands, researchers can minimize the membrane permeability of the copper complex, effectively limiting the reaction and its associated toxicity to the cell surface nih.gov.
These strategies aim to make CuAAC more compatible with biological systems, although copper-free alternatives are often preferred for intracellular or in vivo applications where minimizing toxicity is paramount nih.govrsc.orgresearchgate.netnih.govnih.gov.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Catalyst-Free Labeling
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal click reaction that proceeds efficiently without the need for a cytotoxic copper catalyst rsc.orgpnas.orgnih.govaatbio.cominterchim.frabpbio.com. This reaction relies on the inherent reactivity of strained cyclic alkynes (such as cyclooctynes like DBCO or BCN) with azides to form a stable triazole linkage rsc.orgpnas.orgaatbio.cominterchim.frinterchim.com. This compound can participate in SPAAC with strained alkynes, providing a copper-free method for labeling aatbio.comabpbio.compnas.org.
Reaction Kinetics and Biocompatibility of SPAAC in Aqueous Environments
SPAAC offers significant advantages in terms of biocompatibility compared to CuAAC, as it eliminates the toxicity associated with copper ions rsc.orgnih.govaatbio.cominterchim.frabpbio.com. This makes SPAAC particularly well-suited for labeling biomolecules in live cells, in vivo, and in other sensitive biological environments rsc.orgnih.govaatbio.cominterchim.frabpbio.comrsc.org.
The reaction kinetics of SPAAC are generally slower than optimized CuAAC, but strained alkynes are designed to have sufficient reactivity to proceed efficiently under mild, aqueous conditions at or near room temperature rsc.orgnih.govaatbio.cominterchim.frrsc.org. The reaction rate is influenced by the specific strained alkyne used; for example, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are representative strained cyclic alkynes used in SPAAC rsc.org. The kinetics can vary depending on the specific alkyne and azide partners, as well as the biological context, such as the local concentration of reactants within a membrane researchgate.net.
SPAAC reactions are highly biocompatible, proceeding effectively in aqueous buffers and at physiological temperatures aatbio.cominterchim.frrsc.org. They are widely used for labeling various biomolecules, including proteins, nucleic acids, and glycans, in living systems nih.govnih.govrsc.orgnih.gov. The reaction is typically complete within a few hours, or even minutes under optimized conditions and with highly reactive strained alkynes aatbio.cominterchim.frnih.gov.
Research indicates that SPAAC reaction rates can be rapid, with some reactions between azido-modified RNA and DBCO-Cy3/Cy5 being essentially complete within 2 minutes under specific conditions nih.gov. However, the reaction rate can be influenced by the site of modification on the biomolecule nih.gov.
Data on SPAAC reaction time for azido-RNA and DBCO-Cy3:
| Site of Azide Modification | Reaction Time for Completion |
| U43 | ~2 minutes |
| U84 | ~2 minutes |
| U74 | ~90 minutes |
Based on findings showing site-specific differences in SPAAC reaction rates on azido-modified RNA nih.gov.
Comparative Analysis of SPAAC Efficacy with this compound and Other Bioorthogonal Systems
This compound's utility in SPAAC allows for fluorescent labeling in copper-sensitive applications. When comparing SPAAC with other bioorthogonal systems, several factors are considered, including reaction kinetics, biocompatibility, specificity, and the size of the bioorthogonal handles rsc.orgnih.govinterchim.comrsc.org.
Compared to CuAAC, SPAAC offers superior biocompatibility due to the absence of copper catalyst, making it the preferred choice for intracellular and in vivo labeling nih.govrsc.orgnih.govnih.gov. However, CuAAC generally exhibits faster reaction kinetics, especially with optimized conditions and ligands organic-chemistry.orgnih.govrsc.org. The functional groups used in CuAAC (azide and terminal alkyne) are also smaller than the strained alkynes required for SPAAC, which can be advantageous for minimizing perturbation of the target molecule rsc.orgnih.gov.
Other bioorthogonal reactions, such as the inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes (like trans-cyclooctenes), offer even faster kinetics than SPAAC and are also copper-free rsc.orgrsc.org. iEDDA reactions are often considered the fastest bioorthogonal click reactions rsc.org. However, the handles for iEDDA can be larger than those for SPAAC or CuAAC rsc.org.
The choice of bioorthogonal system, including whether to use this compound in a CuAAC or SPAAC context, depends on the specific application, the required reaction speed, the sensitivity of the biological system to copper, and the tolerance for the size of the bioorthogonal handle nih.govrsc.orgnih.govinterchim.fr. For applications requiring high sensitivity and relatively fast kinetics in fixed samples or where copper toxicity can be managed, CuAAC with this compound might be suitable. For live-cell or in vivo labeling where biocompatibility is paramount, SPAAC with this compound and a strained alkyne partner is often preferred rsc.orgnih.govaatbio.comabpbio.com.
Comparative characteristics of selected click chemistry reactions:
| Reaction Type | Catalyst Required | Typical Second Order Rate Constant (M⁻¹s⁻¹) | Biocompatibility | Size of Handles |
| CuAAC | Yes (Copper) | ~10-100 (with ligand) | Limited (Copper toxicity) | Small |
| SPAAC | No | ~0.1-60 | High | Moderate (Strained Alkyne) |
| iEDDA | No | >10³ | High | Larger |
Based on typical characteristics and reported rate constants nih.govrsc.orginterchim.fr. Specific rates for this compound conjugates may vary.
Characterization of Triazole Linkage Formation and Stability in Bioconjugates
The formation and stability of the triazole linkage generated via click chemistry, particularly when utilizing this compound in bioconjugation, are critical aspects for the successful application of the resulting bioconjugates. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," is widely employed due to its efficiency, selectivity, and the robust nature of the resulting 1,4-disubstituted 1,2,3-triazole linkage aatbio.comnih.govinterchim.fr. This triazole bond is known for its high chemical stability, exhibiting resistance to hydrolysis, oxidation, reduction, and enzymatic degradation, making it well-suited for use in biological environments aatbio.comnih.govencyclopedia.pubmdpi.com.
Characterization of triazole linkage formation and the assessment of bioconjugate stability employ a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method used to purify and analyze click reaction products, allowing for the separation of conjugated biomolecules from unreacted starting materials and byproducts nih.govscientificlabs.ienih.govrsc.org. HPLC traces can show the successful formation of the bioconjugate product, often indicated by a shift in retention time compared to the starting materials and the presence of absorbance at wavelengths corresponding to both the biomolecule (e.g., 260 nm for nucleic acids) and the Cy3 dye (e.g., 550 nm or 566 nm for Cy3) nih.gov.
Mass Spectrometry (MS), including techniques like MALDI-TOF and ESI-TOF MS, is invaluable for confirming the formation of the triazole linkage and determining the molecular weight of the resulting bioconjugate. rsc.orgnih.govgriffith.edu.aud-nb.info. This provides direct evidence of the successful conjugation and the stoichiometry of the labeling. Gel electrophoresis, such as denaturing polyacrylamide gel electrophoresis (PAGE), can also be used to analyze bioconjugation efficiency, where the conjugated product shows a band shift compared to the unconjugated biomolecule nih.govnih.govresearchgate.net. Fluorescence spectroscopy is essential for characterizing Cy3-labeled bioconjugates, allowing for the detection and quantification of the fluorescently tagged molecule based on the characteristic excitation and emission spectra of Cy3 (e.g., excitation max ~550-563 nm, emission max ~565-584 nm) nih.govnih.govnih.govabpbio.comapexbt.comjenabioscience.comabpbio.comsoton.ac.uk. An increase in fluorescence intensity upon successful conjugation can also be indicative of product formation, particularly when using certain fluorogenic click reactions, although Cy3 itself is fluorescent prior to the click reaction interchim.frnih.govnsf.gov.
Research findings highlight the efficiency of triazole formation using azide-alkyne click chemistry with Cy3. Studies have reported high conjugation yields when labeling oligonucleotides with Cy3-alkyne and an azide-functionalized oligonucleotide, with calculated yields exceeding 86% nih.govnih.gov. The efficiency can be influenced by reaction conditions, including the concentrations of reactants, copper source, ligand, and reaction time nih.govacs.org. Optimization of these parameters is crucial for achieving high conversion rates and minimizing side reactions nih.govacs.org.
Characterization methods are also employed to assess the stability of the bioconjugate over time and under different storage or experimental conditions. Monitoring the integrity of the conjugate using HPLC, MS, or fluorescence detection after incubation under relevant conditions (e.g., varying pH, temperature, or in the presence of biological enzymes) provides crucial data on its stability.
Data on reaction yields and characterization methods are often presented in research articles. For example, a study conjugating Cy3-alkyne to an azide-functionalized oligonucleotide reported conjugation yields determined by gel band quantification nih.govnih.govresearchgate.net.
| Bioconjugation Reaction | Yield (%) | Characterization Method | Citation |
| ODN-azide + Cy3-alkyne | 90.3 ± 0.4 | Fluorescence spectroscopy, Gel shift assays | nih.govnih.gov |
| DNA-azide + Cy3-alkyne | Not specified | Denaturing PAGE, Fluorescence imaging | researchgate.net |
| Azide-modified ZFP + Cy3-conjugated DBCO | >70% | MALDI-TOF MS, ESI (Q-TOF) MS, Fluorescence gel imaging | nih.gov |
Note: The yields and methods presented are based on specific experimental conditions and may vary depending on the biomolecule, reaction scale, and precise protocol used.
Cy3 Azide in Bioconjugation Research and Macromolecular Labeling
Comprehensive Strategies for Covalent Conjugation to Diverse Biomolecules
Covalent conjugation of Cy3 azide (B81097) to biomolecules is predominantly achieved through bioorthogonal click chemistry reactions, capitalizing on the high specificity and efficiency of these reactions. sigmaaldrich.comsigmaaldrich.comamericanelements.com The azide group on Cy3 azide serves as a key handle for these conjugations. The primary strategies involve cycloaddition reactions with complementary reactive groups introduced into the biomolecule of interest.
The most common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as the "click reaction". cenmed.comnih.govsigmaaldrich.comamericanelements.comfishersci.canih.gov This reaction involves the reaction between an azide and a terminal alkyne in the presence of a copper(I) catalyst, typically forming a stable 1,4-disubstituted triazole linkage. sigmaaldrich.comamericanelements.comnih.gov CuAAC is widely used due to its high specificity and efficiency, proceeding under mild aqueous conditions. sigmaaldrich.comamericanelements.com
Alternatively, the strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry, can be employed. sigmaaldrich.comfishersci.canih.gov This method utilizes strained cyclooctynes (such as DBCO or BCN) that react with azides without the need for a cytotoxic metal catalyst like copper(I), making it particularly suitable for labeling in living cells or organisms. sigmaaldrich.comfishersci.ca The ring strain in the cyclooctyne (B158145) provides the energy barrier reduction necessary for the reaction to occur spontaneously under physiological conditions.
These click chemistry approaches allow for the selective and irreversible covalent attachment of the Cy3 fluorophore to diverse biomolecules that have been functionalized with the corresponding alkyne or cyclooctyne tags. sigmaaldrich.com
Advanced Methodologies for Protein Labeling with this compound Conjugates
This compound conjugates are extensively used in proteomics research and various protein-focused investigations, offering a versatile tool for fluorescent labeling. cenmed.comnih.gov The click chemistry compatibility of this compound allows for robust and specific labeling of proteins modified with alkyne or cyclooctyne moieties. sigmaaldrich.comnih.govsigmaaldrich.comnih.gov
Fluorescent Tagging of Proteins for Cellular and Biochemical Investigations
Fluorescent tagging of proteins with this compound enables their visualization and tracking in cellular and biochemical contexts using techniques such as fluorescence microscopy and flow cytometry. sigmaaldrich.comnih.gov By incorporating alkyne or cyclooctyne groups into proteins, either through chemical modification or biological methods, this compound can be attached via click chemistry, allowing for the study of protein localization, trafficking, and dynamics within cells. sigmaaldrich.comsigmaaldrich.com This approach provides a sensitive marker for detecting proteins in a wide range of samples, including cells and tissues. nih.gov Cy3-labeled antibodies and proteins are utilized in cellular imaging techniques like immunocytochemistry and immunohistochemistry to examine the molecular composition of cells and tissues.
Site-Specific Protein Labeling via Genetic Code Expansion and Unnatural Amino Acid Incorporation
Achieving site-specific protein labeling is crucial for minimizing perturbation of protein function and precisely controlling the labeling location. Genetic code expansion (GCE) techniques, coupled with the incorporation of unnatural amino acids (UAAs) bearing bioorthogonal functional groups like alkynes or cyclooctynes, provide a powerful strategy for site-specific protein labeling with this compound. americanelements.com
In this approach, an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate a UAA containing an alkyne or cyclooctyne group at a specific, genetically defined site within the protein of interest, often in response to a suppressed stop codon. Subsequently, this compound can selectively react with the incorporated UAA via SPAAC (copper-free click chemistry) in living cells, enabling precise fluorescent labeling without interfering with endogenous cellular processes. sigmaaldrich.com This methodology allows for the study of protein dynamics, conformational changes, and interactions with high spatial and temporal resolution.
Elucidation of Protein-Protein Interactions Utilizing this compound Conjugates
This compound conjugates are valuable tools for investigating protein-protein interactions (PPIs). By selectively labeling one or more proteins within a complex using this compound via click chemistry, researchers can study their association, dissociation, and spatial arrangement. cenmed.com Techniques such as Förster Resonance Energy Transfer (FRET) can be employed, where Cy3 acts as a donor fluorophore when paired with a suitable acceptor, allowing for the detection of interactions based on distance-dependent energy transfer. cenmed.com
Furthermore, this compound has been utilized in novel methods for analyzing protein-membrane interactions on living cells. For instance, a molecular dynamometer system employed alkylated Cy3-DNA azide conjugated to an aptamer that was anchored to a target protein on the cell membrane via a click reaction. This setup created a "tug-of-war" system, allowing for the semi-quantitative measurement of protein embedding forces based on fluorescence analysis, demonstrating the utility of this compound conjugates in probing the mechanics of protein interactions.
Nuanced Approaches for Nucleic Acid Labeling with this compound
This compound is also widely applied in the labeling of nucleic acids, including DNA and RNA, for various molecular biology and genomic studies. sigmaaldrich.comcenmed.comsigmaaldrich.comnih.gov Similar to protein labeling, click chemistry is the primary method for conjugating this compound to nucleic acids functionalized with complementary reactive groups.
DNA Labeling for Hybridization-Based Assays and Genomic Studies
Labeling DNA with this compound is a common practice in hybridization-based assays and genomic studies, providing a fluorescent tag for detection and analysis. sigmaaldrich.comcenmed.com Cy3-labeled DNA probes are utilized in techniques such as fluorescence in situ hybridization (FISH), microarrays, and real-time PCR (RT-PCR).
DNA can be functionalized with alkyne or cyclooctyne groups through various methods, including the incorporation of modified nucleotides during synthesis or enzymatic reactions. Subsequently, this compound can be conjugated to the modified DNA via CuAAC or SPAAC. This allows for the creation of fluorescent DNA probes that can hybridize to target sequences, enabling their detection and quantification in complex biological samples.
Studies have investigated the sequence-dependent fluorescence of Cy3-labeled double-stranded DNA, revealing that the fluorescence intensity can be influenced by interactions between the dye and DNA bases. These interactions can affect the dye's photoisomerization, which competes with fluorescence. The presence of purines, particularly guanine, has been associated with enhanced Cy3 fluorescence on DNA.
This compound is a versatile fluorescent compound that plays a significant role in bioconjugation and macromolecular labeling. Its compatibility with click chemistry, particularly CuAAC and SPAAC, allows for specific and efficient covalent attachment to a wide range of biomolecules, including proteins and nucleic acids. These labeling strategies are instrumental in various research applications, from cellular imaging and protein interaction studies to genomic analysis and hybridization-based assays.
RNA Labeling for Studies of Expression, Localization, and Interactions
Fluorescent labeling of RNA is a crucial technique for investigating its diverse roles in cellular processes, including gene expression, subcellular localization, and interactions with other molecules. Cyanine (B1664457) dyes, such as Cy3, are frequently employed for RNA labeling due to their favorable spectral properties, including high brightness and photostability. nih.gov Cy3-labeled RNA probes allow for the precise tracking and localization of RNA molecules, providing insights into their distribution and dynamic changes within cells. nih.gov This technology aids in understanding the expression, localization, and interaction of RNA molecules, such as those involved in diseases or viral infections. nih.gov Applications include fluorescence microscopy, flow cytometry, fluorescence in situ hybridization (FISH), and Northern hybridization. nih.gov
Enzymatic Incorporation of Azide-Modified Nucleotides for RNA Labeling
One strategy for labeling RNA with this compound involves the enzymatic incorporation of azide-modified nucleotides during RNA synthesis. Modified uridine (B1682114) triphosphate (UTP) analogs containing an azide group, such as 5-azido-C3-UTP, can be incorporated into RNA transcripts by RNA polymerases, including T7 RNA polymerase, during in vitro transcription. uni.luctdbase.orgjenabioscience.com This enzymatic process introduces azide functionalities throughout the RNA molecule or at specific positions, depending on the method. jst.go.jpnih.gov The resulting azide-functionalized RNA can then be labeled post-transcriptionally via click chemistry with alkyne- or cyclooctyne-modified Cy3 dyes. uni.luctdbase.orgjenabioscience.com This approach allows for the generation of randomly or site-specifically labeled RNA probes suitable for various applications. google.com
Post-Transcriptional Labeling Techniques for RNA Probes
Post-transcriptional labeling offers an alternative or complementary approach to enzymatic incorporation for generating Cy3-labeled RNA probes. This typically involves introducing azide groups into RNA through chemical synthesis or enzymatic methods, followed by conjugation with a Cy3 dye containing a reactive group compatible with click chemistry. For instance, azide-modified RNA oligonucleotides can be synthesized and subsequently reacted with alkyne- or cyclooctyne-functionalized Cy3 dyes using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). jst.go.jpcenmed.com SPAAC is particularly useful for cellular applications as it does not require a copper catalyst, which can be toxic to cells. jst.go.jp This post-transcriptional modification allows for the modular attachment of fluorescent probes like Cy3 to azide-modified RNA, facilitating studies of RNA structure, dynamics, and interactions. jst.go.jpcenmed.com Methods have been developed to efficiently prepare 3'-terminal azide-modified RNA for such post-transcriptional labeling. caymanchem.com
Engineering of Oligonucleotide Probes and Nanostructures
This compound plays a role in the engineering of oligonucleotide probes and nanostructures, primarily through click chemistry reactions with alkyne-modified oligonucleotides. Oligonucleotides functionalized with alkyne groups can be conjugated with this compound, enabling the incorporation of the fluorescent label into synthetic DNA or RNA sequences. This conjugation strategy is valuable for creating fluorescent probes for detection, imaging, and sensing applications. For example, click chemistry has been used to conjugate Cy3-alkyne to azide-functionalized oligonucleotides for the functionalization of DNA nanoparticles. uva.nl Conversely, this compound can be conjugated to alkyne-modified oligonucleotides. Such labeled oligonucleotides serve as building blocks for the assembly of functional nucleic acid nanostructures, allowing for their visualization and tracking. jenabioscience.comgoogle.com The site-specific attachment of fluorescent dyes like Cy3 to oligonucleotides is crucial for applications such as fluorescence resonance energy transfer (FRET) studies and the development of oligonucleotide-based sensors. caymanchem.comctdbase.orgjenabioscience.com
Research Applications of Cy3 Azide in Advanced Bioimaging and Spectroscopic Techniques
Implementation in Fluorescence Microscopy and Flow Cytometry for Cell-Based Assays
Cy3 azide (B81097) is a valuable tool for labeling molecules within cells, enabling their visualization and analysis using fluorescence microscopy and flow cytometry. Its azide group allows it to participate in click chemistry reactions, typically with alkyne or cyclooctyne-containing moieties, for targeted labeling of proteins, nucleic acids, and other biomolecules genetoprotein.comapexbt.com. This bioorthogonal approach ensures that labeling is specific and does not interfere with natural cellular processes genetoprotein.comalfa-chemistry.com.
In fluorescence microscopy, Cy3 azide conjugates are used for staining cellular components or tracking molecules, providing high-resolution images of biological structures and dynamics apexbt.com. For instance, sulfo-Cy3 azide has been used for fluorescent microscopy staining in vitro, such as staining human glioblastoma cells apexbt.com. The sulfonated nature of sulfo-Cy3 azide enhances its water solubility and reduces fluorescence quenching apexbt.com.
Flow cytometry utilizes the fluorescent properties of this compound-labeled cells to quantify cell populations, measure cellular characteristics, and analyze various cellular processes in a high-throughput manner genetoprotein.comjst.go.jp. This compound can be used to label cells for subsequent analysis by flow cytometry genetoprotein.com. For example, Cy3-containing liposomes have been used to examine cellular uptake efficiency in different cell lines using flow cytometry, where the accumulation of Cy3 signal was monitored jst.go.jp. This demonstrates the utility of Cy3 in quantitative cell-based assays.
The combination of click chemistry with this compound labeling in cell-based assays allows for robust and specific visualization and quantification, overcoming limitations of traditional labeling methods that may lack specificity or require harsh conditions apexbt.com.
Förster Resonance Energy Transfer (FRET) Investigations Utilizing this compound as a Donor or Acceptor
Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique used to measure distances and detect interactions between molecules at the nanoscale. It relies on the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically 1-10 nm) researchgate.netnih.gov. Cy3 and its derivatives, including this compound, are frequently employed as FRET pairs due to their suitable spectral properties nih.govbroadpharm.combroadpharm.comd-nb.info. Cy3 can function as either a FRET donor or an acceptor, depending on the chosen partner fluorophore broadpharm.combroadpharm.com.
In a FRET pair, the emission spectrum of the donor must overlap significantly with the excitation spectrum of the acceptor stratech.co.uk. Upon excitation of the donor, energy is transferred to the acceptor, resulting in decreased donor fluorescence and increased acceptor fluorescence (sensitized emission) stratech.co.uk. This change in fluorescence intensity or ratio can be used to infer the proximity and interaction of the labeled molecules stratech.co.uk.
This compound's ability to be site-specifically conjugated to biomolecules via click chemistry makes it particularly useful for constructing FRET systems. By labeling two different molecules or different sites on the same molecule with a this compound conjugate and a suitable FRET partner, researchers can monitor molecular interactions, conformational changes, and enzymatic activities chemshuttle.com.
Rational Design and Screening of FRET Pairs Incorporating this compound
The efficiency of FRET is highly dependent on the spectral overlap between the donor emission and acceptor excitation, the distance between the fluorophores, and their relative orientation stratech.co.uk. Rational design and screening of FRET pairs are crucial for developing effective FRET-based assays. When incorporating this compound, researchers consider its spectral characteristics, such as its excitation maximum around 550 nm and emission maximum around 570 nm alfa-chemistry.comchemshuttle.com.
Potential FRET partners for Cy3 can be screened based on their excitation and emission spectra to maximize spectral overlap stratech.co.ukrsc.orgresearchgate.netrsc.org. Commonly used acceptor dyes with significant overlap with Cy3 emission include Cy5, which has an excitation maximum around 650 nm d-nb.infonih.govrsc.org. Studies have screened various dye pairs, including Cy1-azide/Cy3-tetrazine, based on their spectral characteristics to evaluate their potential in FRET applications rsc.orgresearchgate.netrsc.org.
The azide functionality in this compound allows for its facile conjugation to alkyne or DBCO-modified molecules, providing a flexible approach for creating diverse FRET constructs broadpharm.com. This enables the rational design of probes where the this compound is strategically placed in proximity to a potential FRET partner on a biomolecule or within a molecular complex nih.gov.
Single-Molecule FRET (smFRET) Analysis for Conformational Dynamics
Single-molecule FRET (smFRET) is a specialized application of FRET that allows the study of conformational dynamics and interactions of individual molecules. By attaching a donor and acceptor fluorophore to specific sites on a single molecule, researchers can observe changes in FRET efficiency over time, which correspond to changes in the distance between the fluorophores and thus the conformation of the molecule nih.gov.
Cy3 and Cy5 are a widely used FRET pair in smFRET studies d-nb.infonih.govrsc.orgkit.edu. The ability to site-specifically label molecules with this compound via click chemistry is particularly advantageous for smFRET, as it allows precise placement of the donor fluorophore. Studies have utilized Cy3 and Cy5 labeled RNA to investigate conformational changes using smFRET, observing anti-correlated fluctuations in donor and acceptor emission characteristic of FRET nih.gov. These fluctuations provide detailed information about the dynamic behavior of the molecule at the single-molecule level nih.gov. This compound is also employed in developing FRET assays to monitor conformational changes in biological macromolecules chemshuttle.com.
Fluorescent In Situ Hybridization (FISH) with this compound-Labeled Probes
Fluorescent In Situ Hybridization (FISH) is a technique used to detect specific DNA or RNA sequences within cells or tissue samples using fluorescently labeled probes that hybridize to the target sequence genelink.com. Cy3 is a common fluorescent label used in FISH probes due to its brightness and stability genelink.comjenabioscience.com. This compound plays a role in the preparation of these probes, particularly through click chemistry-based labeling strategies carlroth.com.
Alkyne-modified DNA or RNA probes can be synthesized and subsequently labeled with this compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) carlroth.com. This click chemistry approach offers a highly efficient and specific method for conjugating the this compound to the probe carlroth.com.
Cy3-labeled FISH probes are used for various applications, including the identification and visualization of specific genes or ribosomal RNA sequences in microorganisms and mammalian cells alfa-chemistry.comgenelink.com. For example, Cy3-doubly labeled FISH probes targeting ribosomal RNA have been shown to increase signal intensity without affecting specificity genelink.com. This enhanced signal can improve the detection of microbes, especially those with low ribosomal content genelink.com. This compound has also been used in conjunction with techniques like BONCAT and CARDFISH for visualizing translational activity and identifying bacteria nih.gov.
Quantitative Assessment of Cellular Proliferation and DNA Synthesis
Quantitative assessment of cellular proliferation and DNA synthesis is fundamental in cell biology research, providing insights into cell health, growth, and the effects of various treatments. Traditional methods like using radioactive nucleosides or BrdU have limitations apexbt.com. The development of click chemistry-based methods, particularly those involving EdU (5-ethynyl-2'-deoxyuridine) and azide-functionalized dyes like this compound, has provided superior alternatives apexbt.comlucerna-chem.ch.
EdU is a thymidine (B127349) analog that contains an alkyne group and is incorporated into newly synthesized DNA during the S-phase of the cell cycle apexbt.com. Subsequently, the alkyne group of the incorporated EdU can be reacted with an azide-functionalized dye, such as this compound, via a CuAAC click reaction apexbt.com. This reaction forms a stable triazole linkage, fluorescently labeling the synthesized DNA apexbt.com.
The EdU/Cy3 azide click chemistry method offers several advantages: it avoids the need for harsh DNA denaturation required in BrdU-based assays, which can damage cell morphology and DNA integrity; the small size of the azide and alkyne groups allows for better penetration into cells; and the reaction is highly efficient and specific apexbt.com. This method enables quantitative assessment of DNA synthesis and cell proliferation using fluorescence microscopy or flow cytometry, providing low backgrounds and high detection sensitivities apexbt.comthermofisher.com. Commercial kits utilizing this technology with this compound (or Cy3 alternatives) are available for measuring cell proliferation lucerna-chem.chthermofisher.com.
Design and Optimization of Biosensors and Immunoassays
This compound and its conjugates are employed in the design and optimization of various biosensors and immunoassays. The ability to site-specifically attach this compound to biomolecules or sensing platforms via click chemistry is a key feature in these applications alfa-chemistry.comchemshuttle.comnih.govacs.org.
In biosensors, Cy3 conjugates can act as reporter molecules, providing a fluorescent signal upon binding of an analyte or a conformational change in the sensor construct alfa-chemistry.com. FRET-based biosensors, which can utilize Cy3 as a donor or acceptor, are designed to detect molecular binding events or enzymatic activities by monitoring changes in FRET efficiency nih.govchemshuttle.com. For example, FRET assays employing this compound can be developed to monitor enzymatic activities and conformational changes in biological macromolecules chemshuttle.com.
Cy3 is also central to the design of biosensors for detecting biomarkers, pathogens, and toxins, offering high sensitivity and adaptability alfa-chemistry.com. In immunoassays such as ELISA, Cy3 conjugates are used to enhance sensitivity and specificity by fluorescently labeling antibodies or antigens alfa-chemistry.com. The azide functionality allows for the creation of custom Cy3-labeled probes for specific immunoassay formats alfa-chemistry.com. Furthermore, Cy3 has been conjugated to complex biosensor structures, such as cryptophane-folate conjugates, to enable fluorescence imaging and quantification of cellular uptake, demonstrating its utility in tracking and evaluating biosensor performance nih.govacs.org.
Contributions to High-Resolution and Advanced Imaging Techniques for Biological Systems
This compound, a fluorescent dye derivative containing an azide group, plays a significant role in advanced bioimaging and spectroscopic techniques, particularly in achieving high-resolution imaging of biological systems. Its utility stems from its fluorescent properties and its ability to participate in bioorthogonal click chemistry reactions, enabling selective labeling of biomolecules. chemshuttle.comgenetoprotein.com
This compound is widely used in fluorescence imaging for labeling biomolecules such as antibodies and nucleic acids. chemshuttle.com This labeling capability is crucial for techniques like immunocytochemistry and immunohistochemistry, which are employed to study the molecular composition of cells and tissues. alfa-chemistry.com The azide functional group allows Cy3 to be conjugated to molecules containing alkyne or cyclooctyne (B158145) moieties through click chemistry, facilitating targeted labeling within complex biological environments. genetoprotein.comalfa-chemistry.com This bioorthogonal approach ensures that the labeling is highly specific, minimizing interference with native biological processes. rsc.org
In the realm of super-resolution microscopy (SRM), Cy3 and its derivatives, including azide-functionalized versions, are essential tools. Super-resolution techniques such as STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy) overcome the diffraction limit of conventional light microscopy, enabling imaging with resolutions down to the nanometer scale. microscopyu.comfsu.eduaip.orgbiorxiv.org
Cy3 has been utilized in STORM as part of an activator-reporter dye pair, typically with Cy5. microscopyu.com In this setup, Cy3 acts as an "activator" that helps switch the "reporter" dye (like Cy5) between fluorescent and dark states, a process critical for generating super-resolution images. microscopyu.comnih.gov While STORM was originally developed using Cy3 and Cy5, variations like direct STORM (dSTORM) can utilize single photoswitchable dyes. microscopyu.comaip.org However, the Cy3-Cy5 pair remains relevant, particularly in multicolor STORM imaging. microscopyu.com
Studies have demonstrated the applicability of Cy3-based probes in STED microscopy. rsc.orgresearchgate.net For instance, bioorthogonally applicable fluorogenic probes, where fluorescence is initially quenched by a bioorthogonal motif like an azide and becomes emissive upon reaction, have been used in STED imaging. rsc.orgresearchgate.net These probes are suitable for STED microscopy equipped with appropriate depletion lasers. rsc.org
Click chemistry, facilitated by azide-functionalized dyes like this compound, is also integral to techniques like DNA-PAINT (DNA Points Accumulation in Imaging Nanoscale Topography). biorxiv.orgnih.gov In DNA-PAINT, fluorescently labeled oligonucleotides transiently bind to complementary docking strands attached to target molecules. biorxiv.org Cy3-labeled docking strands can be used for initial widefield imaging to check labeling quality before the super-resolution DNA-PAINT imaging is performed. nih.gov Site-specific conjugation of azide-tagged antibodies with DBCO-modified DNA oligonucleotides via copper-free click chemistry is a method used in preparing samples for DNA-PAINT-ERS, a faster variant of DNA-PAINT. nih.gov
Furthermore, this compound is employed in techniques like Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) coupled with fluorescence microscopy to visualize translationally active cells. nih.govresearchgate.net In this method, an azido-containing amino acid analog is incorporated into newly synthesized proteins, and subsequently, this compound is used in a click reaction to fluorescently label these proteins, allowing for the identification and visualization of protein-synthesizing microbes. nih.govresearchgate.net
The use of this compound in conjunction with click chemistry also extends to 3D imaging of biological tissues. chemrxiv.orgnih.gov Methods integrating tissue clearing with click chemistry, such as Click3D, enable high-resolution 3D fluorescence imaging of target molecules within whole organs. chemrxiv.orgnih.gov Hydrophilic dyes like Cy3-PEG4-azide have been used in such protocols to improve staining depth. chemrxiv.org
The versatility of this compound in these advanced imaging techniques is underpinned by its favorable properties, including its spectral characteristics (excitation at ~550 nm and emission at ~570 nm) and its ability to undergo efficient and specific conjugation via click chemistry. chemshuttle.comlumiprobe.com While standard Cy3 can suffer from lower fluorescence intensity, improved versions like Cy3B azide offer increased quantum yield and photostability, enhancing their suitability for demanding imaging applications. aatbio.comaatbio.com
The application of this compound in high-resolution and advanced imaging techniques is summarized in the table below, highlighting its role in various methods and the biological targets studied.
| Imaging Technique | Role of this compound / Cy3 Conjugates | Biological Targets/Applications |
| Immunocytochemistry/Immunohistochemistry | Labeling of antibodies and proteins. alfa-chemistry.com | Molecular composition of cells and tissues. alfa-chemistry.com |
| Super-Resolution Microscopy (STORM) | Activator in Cy3-Cy5 dye pair for photoswitching; Labeling biomolecules via click chemistry. microscopyu.comnih.gov | Various cellular structures and molecules. microscopyu.comnih.gov |
| Super-Resolution Microscopy (STED) | Component of fluorogenic probes activated by bioorthogonal reactions. rsc.orgresearchgate.net | Intracellular structures. researchgate.net |
| DNA-PAINT | Labeling docking strands for widefield imaging and super-resolution imaging preparation. biorxiv.orgnih.gov | Various cellular targets labeled with antibodies conjugated to DNA strands. biorxiv.orgnih.gov |
| BONCAT coupled with Fluorescence Microscopy | Fluorescent labeling of proteins containing azido-modified amino acids via click chemistry. nih.govresearchgate.net | Translationally active cells and newly synthesized proteins in microbes. nih.govresearchgate.net |
| 3D Fluorescence Imaging (e.g., Click3D) | Fluorescent staining of clickable probes within cleared tissues via click chemistry. chemrxiv.orgnih.gov | Nascent RNA, hypoxia markers, and other clickable molecules in whole organs. chemrxiv.orgnih.gov |
| General Fluorescence Imaging | Labeling of biomolecules (antibodies, nucleic acids, peptides, proteins). chemshuttle.comgenetoprotein.comaatbio.com | Cell imaging, flow cytometry, detection of biomarkers, pathogens, and toxins. chemshuttle.comgenetoprotein.comaatbio.com |
These examples underscore the significant contributions of this compound to advancing our ability to visualize and study biological systems at high resolution and in complex environments.
Methodological Considerations and Analytical Validation in Cy3 Azide Research
Optimization of Reaction Conditions for Maximizing Conjugation Efficiency and Yield
Optimizing the reaction conditions is crucial for achieving high conjugation efficiency and yield when using Cy3 azide (B81097) in click chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for conjugating Cy3 azide to alkyne-functionalized molecules. Key parameters influencing this reaction include the molar ratios of the reactants, the choice of catalyst and ligands, the solvent system, temperature, and reaction time.
Studies have demonstrated that the molar ratio of the azide (this compound) to the alkyne-functionalized molecule significantly impacts conjugation efficiency. For instance, in the conjugation of azide-functionalized oligonucleotides with Cy3-alkyne, using a 2:1 ratio of Cy3-alkyne to ODN-azide was found to be optimal for efficient conjugation. bio-fount.comnih.gov Similarly, in antibody functionalization with DBCO followed by conjugation with Cy3-azide, a molar excess of about 5 to 10 mol of DBCO per mol of antibody resulted in the highest conjugation yield in the subsequent click chemistry reaction. jst.go.jpcelluars.com Conversely, higher molar ratios of DBCO-NHS to antibody (above 5) led to protein precipitation and lower reaction yields when using certain DBCO derivatives. jst.go.jpcelluars.com
The choice of catalyst system is also critical. The Cu(I) catalyst is essential for the CuAAC reaction. Various ligands are used to stabilize Cu(I) and improve reaction efficiency and biocompatibility. Co-solvents like DMSO and acetonitrile (B52724) (ACN) are often employed to enhance the solubility of the reactants, including the non-sulfonated versions of this compound which may require organic co-solvents for efficient labeling in water. jkchemical.comnih.gov Buffers such as PBS and HEPES are commonly used to maintain a suitable pH for the reaction. nih.govsigmaaldrich.com
Reaction time and temperature also play a role in maximizing yield. While some reactions can reach high conversion within relatively short periods (e.g., >95% conversion within 10-20 minutes for certain oligonucleotide conjugations), others may require longer incubation times. sigmaaldrich.com Elevated temperatures (e.g., 50 °C) have been used in some protocols. dv-expert.orgnih.gov
Reported conjugation yields for this compound or Cy3-alkyne click reactions with biomolecules are often high. For example, conjugation of a Cy3-alkyne to an azide-functionalized oligonucleotide achieved a yield of 90.3 ± 0.4%. bio-fount.comnih.gov Another study reported achieving conjugation yields of 30% even with starting quantities as low as tens of nanograms of antibody after optimizing click conjugation conditions. jst.go.jp
Advanced Purification and Comprehensive Characterization of this compound Conjugates
Following the conjugation reaction, purification of the this compound conjugate is essential to remove excess unreacted dye, reagents, and byproducts, which can interfere with downstream applications and analysis. Comprehensive characterization is then necessary to confirm successful conjugation and assess the properties of the labeled molecule.
Various purification techniques are employed depending on the nature and scale of the conjugate. Molecular weight cut-off (MWCO) centrifugation is presented as a simple and rapid method for separating unconjugated small molecules and catalysts from larger biomolecule conjugates like oligonucleotides. bio-fount.comnih.gov This approach utilizes a membrane with a specific molecular weight cut-off to retain the larger conjugate while allowing smaller molecules to pass through.
Chromatographic methods, such as HPLC, are widely used for purifying this compound conjugates and analyzing reaction mixtures. Anion exchange HPLC is suitable for purifying labeled oligonucleotides. nih.govnih.gov Reverse-phase HPLC (RP-HPLC) has also been used to analyze and purify azide-functionalized molecules and their conjugates, with successful conjugation resulting in changes in retention time. Precipitation methods, such as using methanol/chloroform or acetone, can also be employed to isolate labeled proteins.
Comprehensive characterization of this compound conjugates involves several analytical techniques to confirm the presence of the dye and assess the extent of labeling.
Spectroscopic Validation of Conjugation (e.g., Fluorescence Spectroscopy)
Fluorescence spectroscopy is a primary method for validating the successful conjugation of this compound. Cy3 is a fluorescent dye with characteristic excitation and emission spectra (e.g., Ex/Em: 555/565 nm or 553/566 nm). celluars.com By measuring the fluorescence spectrum of the purified conjugate, the presence of the Cy3 label can be confirmed. bio-fount.comnih.gov Changes in fluorescence intensity or spectral properties upon conjugation can also provide information about the labeling efficiency and potential interactions with the conjugated molecule. bio-fount.comnih.gov
Electrophoretic Mobility Shift Assays for Product Analysis (e.g., SDS-PAGE, Urea-PAGE)
Gel electrophoresis techniques, including SDS-PAGE, Urea-PAGE, and native PAGE, are valuable tools for analyzing this compound conjugation, particularly for biomolecules like proteins and oligonucleotides. bio-fount.comnih.govjkchemical.com Successful conjugation of this compound to a biomolecule increases its molecular weight, leading to a shift in its migration pattern on the gel compared to the unconjugated molecule. bio-fount.comnih.gov In-gel fluorescence imaging can directly visualize the fluorescently labeled product band. Denaturing gels (e.g., 32% denaturing PAGE for oligonucleotides) can be used to assess the purity of the labeled product and differentiate it from unreacted starting materials. bio-fount.comnih.gov
Mass Spectrometry for Precise Conjugate Identification
Mass spectrometry is a powerful technique for the precise identification and characterization of this compound conjugates. Techniques such as MALDI-ToF and LC-ESI mass spectrometry can be used to determine the molecular weight of the conjugated product. dv-expert.orgnih.gov The observed mass of the conjugate can confirm that the click reaction has occurred and can provide information about the number of Cy3 molecules attached to the target molecule, especially for relatively homogeneous labeling. Deviations between theoretical and observed masses can sometimes indicate residual adducts or incomplete labeling.
Strategies for Minimizing Fluorescence Quenching and Enhancing Signal-to-Noise Ratios
Fluorescence quenching can be a significant challenge in applications involving fluorescent dyes like Cy3, potentially reducing the signal intensity and limiting the sensitivity of detection. Quenching can occur through various mechanisms, including interactions between dye molecules (especially at high labeling densities), interactions with the conjugated molecule or its environment, and collisions with quenchers in solution.
For Cy3 conjugated to DNA, sequence-dependent fluorescence quenching has been observed, where the intensity is influenced by the adjacent nucleobases. Purine-rich sequences have been associated with higher intensity, while pyrimidine-rich sequences, particularly those with high cytosine content, can lead to lower intensity. Aggregation-induced quenching can also occur, particularly with hydrophobic dyes like non-sulfonated Cy3, which can be mitigated by controlling the density of the dye or using more hydrophilic versions like sulfo-Cy3.
Strategies to minimize fluorescence quenching and enhance signal-to-noise ratios (SNR) are crucial for sensitive detection and imaging. These include optimizing the labeling density to avoid self-quenching, carefully selecting the site of labeling on the target molecule to minimize interactions that induce quenching, and optimizing experimental conditions such as buffer composition and temperature. The use of microarray formats can help control dye density and reduce aggregation-induced quenching artifacts observed in solution.
Enhancing the signal-to-noise ratio can also involve optimizing the detection setup, such as using appropriate excitation wavelengths and emission filters, and employing techniques that reduce background fluorescence. In FRET-based applications utilizing Cy3 as a donor, the efficiency of energy transfer to an acceptor dye influences the observed Cy3 fluorescence, and optimizing the distance and spectral overlap between the dyes is important.
Comparative Performance Analysis with Alternative Fluorescent Labeling Reagents
Cy3 is one of many fluorescent dyes used for labeling biomolecules, and its performance is often compared to alternative reagents to determine the most suitable choice for a specific application. Other commonly used fluorescent dyes include Cy3.5, Cy5, Alexa Fluor dyes (e.g., Alexa Fluor 555), DyLight dyes (e.g., DyLight 549, DyLight 555), ATTO dyes (e.g., ATTO 565), fluorescein (B123965) derivatives (e.g., FITC), coumarin (B35378) derivatives, and newer dyes like the Tide Fluor series.
Comparisons often focus on properties such as brightness (extinction coefficient and quantum yield), photostability, spectral properties (excitation and emission maxima), and suitability for different applications (e.g., imaging, flow cytometry, gel electrophoresis).
Alexa Fluor 555 dye, for instance, is noted as a Cy3 alternative that is generally more fluorescent and more photostable than Cy3 dye, making it well-suited for applications like imaging and flow cytometry. Similarly, some Tide Fluor dyes are reported to offer comparable or better performance than Cy dyes with improved photostability and cost-effectiveness. ATTO 565 is another dye with spectral properties similar to Cy3 and Cy3.5.
Emerging Trends and Future Directions in Cy3 Azide Research
Development of Novel Bioorthogonal Reaction Chemistries and Probes
The azide (B81097) functional group in Cy3 azide is a central component in the development of novel bioorthogonal chemistries. Azides are highly stable under physiological conditions but exhibit specific reactivity towards certain bioorthogonal functional groups, making them attractive for conjugations in complex biological environments. interchim.frru.nl This orthogonality ensures that labeling occurs selectively without disrupting native biochemical pathways. kerafast.comresearchgate.net
This compound is a common reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a prominent form of click chemistry. abpbio.cominterchim.frmedchemexpress.com In CuAAC, the azide reacts with an alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. abpbio.comaatbio.com While highly efficient, the cytotoxicity of copper can limit its application in live cells and in vivo settings. rsc.org This limitation has driven the development of copper-free click chemistry methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netmedchemexpress.comrsc.org In SPAAC, strained cyclooctynes react with azides without the need for a catalyst, offering a biocompatible alternative for labeling in living systems. researchgate.netmedchemexpress.comrsc.orgnih.gov this compound can participate in both CuAAC and SPAAC reactions, allowing researchers to choose the most suitable method based on their experimental needs. medchemexpress.com
Beyond traditional click chemistry, novel azide-reactive probes and chemistries are continually being explored. For instance, inverse electron demand Diels-Alder (IEDDA) reactions involving tetrazines and strained cycloalkenes or alkynes offer very fast kinetics and are increasingly used in bioorthogonal labeling. rsc.orgrsc.org While this compound itself is an azide-containing probe, research is also focused on developing fluorogenic probes where the fluorescence of the dye (like Cy3) is quenched by a bioorthogonal motif (such as tetrazine or azide) and only becomes fluorescent upon reaction with its target. rsc.org This "turn-on" fluorescence can be particularly useful for reducing background signal in imaging applications. rsc.org
The development of "clickable" probes, where a bioorthogonal handle like an azide is introduced into a molecule of interest, allows for subsequent conjugation with a reporter molecule, such as this compound, in a modular fashion. nih.govgriffith.edu.au This two-step labeling strategy provides flexibility and can be used to profile biomolecule expression and localization. nih.gov
Integration of this compound in the Fabrication of Multifunctional Nanomaterials for Biomedical Research
Multifunctional nanomaterials are gaining significant interest in biomedical research due to their ability to combine multiple functionalities, such as imaging, drug delivery, and targeting, within a single platform. nih.govnih.gov this compound plays a role in the fabrication and functionalization of these nanomaterials, primarily by enabling their conjugation to biomolecules or targeting ligands via click chemistry. aatbio.comnih.gov
Nanoparticles can be engineered with surface chemistries that allow for the incorporation of various imaging agents. nih.gov By incorporating alkyne or cyclooctyne (B158145) groups onto the surface of nanoparticles, this compound can be attached through click reactions, rendering the nanoparticles fluorescent and suitable for imaging applications. rsc.orgutwente.nl This approach has been used to functionalize lipid nanoparticles and organosilica nanoparticles for applications ranging from gene delivery to targeted imaging. rsc.orgutwente.nlacs.org
The integration of this compound into nanomaterial fabrication allows for the creation of probes that can be used for tracking the distribution and localization of these materials in biological systems. nih.gov For example, Cy3-labeled nanoparticles have been used to visualize cellular uptake and intracellular trafficking. nih.gov Furthermore, by conjugating targeting ligands to azide-functionalized nanomaterials using click chemistry with complementary modified Cy3, researchers can create targeted delivery systems that can be visualized. utwente.nl
Data on the efficiency of conjugation in nanoparticle systems can be crucial. For instance, studies have evaluated the efficiency of labeling cells with azide groups followed by conjugation with DBCO-Cy3, showing dose-dependent labeling efficiency. nih.gov
Advancements in In Vivo and Ex Vivo Research Applications Utilizing this compound
The bioorthogonal nature of the azide group makes this compound a valuable tool for applications in complex biological environments, including in vivo and ex vivo studies. rsc.orgresearchgate.net Click chemistry, particularly copper-free methods like SPAAC, allows for specific labeling of biomolecules within living organisms or excised tissues without causing significant toxicity or interfering with native biological processes. rsc.orgnih.govresearchgate.net
In in vivo research, this compound can be used to fluorescently label cells or biomolecules that have been metabolically engineered to display azide groups. nih.gov This enables tracking of these labeled entities within living animals using fluorescence imaging techniques. aatbio.com For example, azide-labeled cells have been conjugated with DBCO-Cy3 to visualize their distribution and behavior in vivo. nih.gov This approach has potential in studying cell migration, targeted drug delivery, and monitoring therapeutic interventions. rsc.orgresearchgate.netnih.gov
Ex vivo applications of this compound often involve labeling components in tissue samples or cells isolated from organisms. rsc.orgresearchgate.net This can include labeling proteins, nucleic acids, or glycans for subsequent analysis by fluorescence microscopy, flow cytometry, or gel electrophoresis. genetoprotein.commedchemexpress.comnih.gov For instance, azide-modified biomolecules in tissue lysates can be conjugated with DBCO-Cy3 for visualization and analysis by Western blotting. nih.gov
The ability to perform specific and efficient labeling in biological matrices makes this compound a powerful tool for investigating biological processes, diagnosing diseases, and monitoring therapeutic responses in both in vivo and ex vivo settings. rsc.orgresearchgate.net
Exploration of Complex Reaction Kinetics and Mechanistic Pathways
Understanding the kinetics and mechanisms of the reactions involving this compound is crucial for optimizing labeling efficiency and specificity in various applications. The azide-alkyne cycloaddition, the primary reaction utilized by this compound, proceeds via a 1,3-dipolar cycloaddition mechanism. aatbio.comnih.gov
In CuAAC, the mechanism involves the activation of the alkyne by copper(I), followed by the reaction with the azide to form the triazole. aatbio.com The reaction rate in CuAAC can be influenced by factors such as the copper catalyst, ligands used to stabilize copper(I), and solvent conditions. aatbio.comaatbio.com The development of "FastClick" reagents, which contain a copper-chelating ligand, has been shown to enhance the yield and speed of CuAAC reactions with azides like this compound. aatbio.com
SPAAC reactions, while copper-free, rely on the inherent strain of cyclic alkynes to drive the reaction with azides. interchim.frnih.gov The kinetics of SPAAC can vary depending on the specific cyclooctyne used, with some strained alkynes exhibiting faster reaction rates than others. nih.govucsd.edu Studies comparing the efficiency of different bioorthogonal pairs, including azide-DBCO, have shown that the reaction rate can significantly impact labeling efficiency, particularly in complex biological environments. nih.govnih.gov
Research also explores the mechanistic pathways of potential side reactions involving azides in biological systems, although less attention has been paid to unintended reactions between azides and other functional groups like maleimides. nih.gov Furthermore, investigations into the photophysical properties of Cy3 and how they are affected by conjugation via the azide group are important for optimizing fluorescence-based detection and imaging. alfa-chemistry.comescholarship.org Understanding these complex kinetics and mechanisms is vital for the rational design of new probes and the successful implementation of this compound in diverse research applications.
Q & A
Q. How is Cy3 azide synthesized and characterized for use in click chemistry applications?
this compound is typically synthesized via conjugation of the Cy3 fluorophore with an azide functional group. Key steps include:
- Protocol : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted reactions for conjugation. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for purity assessment, and UV-Vis/fluorescence spectroscopy to validate photophysical properties .
- Validation : Compare spectral data with literature benchmarks to confirm successful synthesis .
Q. What are the primary applications of this compound in bioimaging studies?
this compound is widely used for labeling biomolecules (e.g., proteins, nucleic acids) via click chemistry. Methodological considerations include:
- Target Selection : Identify alkyne-modified biomolecules for site-specific labeling.
- Imaging Setup : Optimize excitation/emission wavelengths (λex ≈ 550 nm, λem ≈ 570 nm) and avoid photobleaching by limiting laser exposure .
- Controls : Include unlabeled samples and competitive inhibition assays to confirm specificity .
Q. How do researchers assess the stability of this compound under varying experimental conditions?
Stability studies involve:
- Parameter Testing : Expose this compound to different pH levels, temperatures, and buffer compositions.
- Quantitative Analysis : Use fluorescence decay assays and HPLC to measure degradation rates.
- Data Interpretation : Apply Arrhenius kinetics to predict shelf-life under storage conditions .
Advanced Research Questions
Q. What strategies optimize the reaction efficiency of this compound in heterogeneous biological systems?
Advanced optimization requires:
- Catalyst Screening : Compare Cu(I), Ru, or Ir catalysts for biocompatibility and reaction speed.
- Solubility Adjustments : Use co-solvents (e.g., DMSO) or PEGylation to enhance aqueous solubility.
- Kinetic Analysis : Employ stopped-flow spectroscopy to measure reaction rates and identify rate-limiting steps .
Q. How can contradictory data in this compound labeling efficiency be resolved?
Contradictions often arise from experimental variables. Mitigation strategies:
- Systematic Controls : Include internal standards (e.g., fluorescent calibration curves) to normalize data.
- Error Analysis : Use Cronbach’s alpha to assess instrument consistency and ANOVA to evaluate inter-experimental variability .
- Literature Reconciliation : Cross-reference findings with prior studies to identify methodological discrepancies (e.g., buffer ionic strength, temperature gradients) .
Q. What methodologies enable multiplexed detection using this compound alongside other fluorophores?
Multiplexing requires spectral unmixing and rigorous validation:
- Spectral Overlap Mitigation : Select fluorophores with non-overlapping emission spectra (e.g., pair Cy3 with Cy5 or Alexa Fluor 647).
- Cross-Talk Testing : Perform single-fluorophore controls to quantify bleed-through and adjust detection channels.
- Data Fusion : Apply computational algorithms (e.g., linear unmixing) to resolve overlapping signals .
Q. How do researchers address reproducibility challenges in this compound-based experiments?
Reproducibility frameworks include:
- Protocol Standardization : Document reagent batches, instrument settings, and environmental conditions (e.g., humidity, light exposure).
- Open Data Practices : Share raw fluorescence images and quantification scripts via repositories like Zenodo.
- Collaborative Verification : Replicate experiments across independent labs to confirm robustness .
Methodological Guidelines
What criteria define a well-structured research question for this compound studies?
Use the PICO framework:
- Population : Specific biomolecules or cellular systems under study.
- Intervention : this compound labeling protocol.
- Comparison : Alternative labeling techniques (e.g., immunofluorescence).
- Outcome : Quantifiable metrics (e.g., signal-to-noise ratio, labeling efficiency) .
Q. How should researchers design experiments to minimize bias in this compound applications?
Q. What steps ensure rigorous literature review for this compound-related hypotheses?
- Source Selection : Prioritize peer-reviewed journals and avoid non-academic platforms (e.g., ).
- Gap Analysis : Use tools like VOSviewer to map citation networks and identify understudied areas.
- Critical Appraisal : Evaluate study limitations (e.g., small sample sizes, lack of controls) using checklists like CONSORT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
